molecular formula C18H20N2 B4193806 2-(ADAMANTAN-1-YL)QUINOXALINE

2-(ADAMANTAN-1-YL)QUINOXALINE

Cat. No.: B4193806
M. Wt: 264.4 g/mol
InChI Key: HQSSEIFZGFOSAN-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)quinoxaline is a compound that combines the unique structural features of adamantane and quinoxaline Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while quinoxaline is a nitrogen-containing heterocyclic compound with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)QUINOXALINE typically involves the reaction of 1-adamantylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the quinoxaline ring. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens, alkylating agents; various solvents and temperatures.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, carbonyl, and alkyl groups.

Scientific Research Applications

2-(1-Adamantyl)quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)QUINOXALINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-(1-Adamantyl)quinoxaline can be compared with other similar compounds, such as:

    Adamantyl derivatives: Compounds like 1-adamantylamine and 2-adamantylamine share the adamantane structure but differ in their functional groups and reactivity.

    Quinoxaline derivatives: Compounds like 2-methylquinoxaline and 2-phenylquinoxaline share the quinoxaline structure but differ in their substituents and biological activities.

The uniqueness of 2-(ADAMANTAN-1-YL)QUINOXALINE lies in its combination of the adamantane and quinoxaline structures, resulting in a compound with distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-adamantyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-4-16-15(3-1)19-11-17(20-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSSEIFZGFOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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